(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester
Description
This compound is a piperidine-based carbamate derivative featuring a benzyl ester and a trifluoromethyl group at the 4-position of the piperidine ring. Its structure combines lipophilicity (imparted by the trifluoromethyl group) with the hydrolytic stability of the benzyl carbamate moiety. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or enzyme inhibition .
Properties
IUPAC Name |
benzyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)13(6-8-18-9-7-13)19-12(20)21-10-11-4-2-1-3-5-11/h1-5,18H,6-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYBYVZQVFXJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via copper-catalyzed cycloaddition reactions involving trifluoromethylated precursors.
Formation of the Carbamic Acid Benzyl Ester Moiety: This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Key Observations:
- Trifluoromethyl vs.
- Benzyl vs. tert-Butyl Esters: Benzyl esters require hydrogenolysis for deprotection, whereas tert-butyl esters are cleaved under acidic conditions. This impacts synthetic routes and prodrug design .
- Salt Forms : The hydrochloride salt in improves aqueous solubility, contrasting with the free base form of the target compound, which may require formulation optimization.
Physicochemical and Pharmacological Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ), enhancing membrane permeability but reducing solubility.
- Metabolic Stability : Fluorination generally reduces oxidative metabolism, extending half-life relative to hydroxyl- or methoxy-substituted carbamates (e.g., ).
- Biological Targets : Piperidine carbamates are explored in peptidomimetics () and enzyme inhibitors. The target compound’s CF₃ group may enhance binding to hydrophobic enzyme pockets.
Biological Activity
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 265.24 g/mol
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, suggesting its utility in combating infections.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating various diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound binds to specific enzymes, altering their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing cellular responses.
- Cell Membrane Disruption : In antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell lysis.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses promising antimicrobial potential.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Breast Cancer Cell Line (MCF-7) : The compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Lung Cancer Cell Line (A549) : A similar reduction in viability was observed, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
